molecular formula C19H17N3O2S B10956523 5-(1H-indol-3-ylmethyl)-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

5-(1H-indol-3-ylmethyl)-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B10956523
M. Wt: 351.4 g/mol
InChI Key: BVIJAMKZYNRQIK-UHFFFAOYSA-N
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Description

5-(1H-indol-3-ylmethyl)-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-ylmethyl)-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common approach is the Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols through a hydrazine-directed C–H functionalization pathway . This method provides a new pathway to prepare diverse indole derivatives under mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-3-ylmethyl)-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(1H-indol-3-ylmethyl)-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-ylmethyl)-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the sulfanylidene group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-indol-3-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one: Lacks the methoxy group, which may affect its reactivity and binding properties.

    5-(1H-indol-3-ylmethyl)-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one: Similar structure but with the methoxy group in a different position, potentially altering its chemical behavior.

Uniqueness

The presence of both the indole and methoxyphenyl groups in 5-(1H-indol-3-ylmethyl)-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one provides a unique combination of electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

5-(1H-indol-3-ylmethyl)-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H17N3O2S/c1-24-14-6-4-5-13(10-14)22-18(23)17(21-19(22)25)9-12-11-20-16-8-3-2-7-15(12)16/h2-8,10-11,17,20H,9H2,1H3,(H,21,25)

InChI Key

BVIJAMKZYNRQIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(NC2=S)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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